[3H]azietomidate
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Overview
Description
Azi-etomidate is a photo-reactive derivative of the general anesthetic etomidate. It shares similar pharmacological actions with etomidate, such as enhancing the activation of gamma-aminobutyric acid type A receptors. Azi-etomidate is particularly useful in scientific research for identifying binding sites and studying the mechanisms of anesthetic actions .
Preparation Methods
Azi-etomidate is synthesized by modifying etomidate to include a photo-reactive azide groupThe reaction conditions typically involve the use of ultraviolet light to activate the azide group, allowing it to covalently bind to target proteins .
Chemical Reactions Analysis
Azi-etomidate undergoes several types of chemical reactions, including:
Photo-activation: When exposed to ultraviolet light, the azide group in azi-etomidate becomes reactive and can form covalent bonds with nearby molecules.
Binding to gamma-aminobutyric acid type A receptors: Azi-etomidate binds to specific sites on these receptors, enhancing their activation and prolonging deactivation.
Competitive inhibition: Azi-etomidate’s binding can be competitively inhibited by excess etomidate, indicating that they share similar binding sites.
Scientific Research Applications
Azi-etomidate is widely used in scientific research due to its ability to photo-label and identify binding sites on gamma-aminobutyric acid type A receptors. This makes it a valuable tool for studying the mechanisms of action of general anesthetics. Additionally, azi-etomidate has been used to investigate the effects of anesthetic photo-modification on receptor function, providing insights into the molecular interactions and pathways involved in anesthesia .
Mechanism of Action
Azi-etomidate exerts its effects by binding to gamma-aminobutyric acid type A receptors, which are the major inhibitory neurotransmitter system in the brain. Upon binding, azi-etomidate enhances the activation of these receptors at low gamma-aminobutyric acid concentrations and prolongs their deactivation. This results in increased chloride ion influx, leading to hyperpolarization of the neuron and inhibition of neuronal activity .
Comparison with Similar Compounds
Azi-etomidate is similar to other general anesthetics such as etomidate, propofol, and barbiturates. its photo-reactive nature makes it unique and particularly useful for research purposes. Unlike etomidate, which is used clinically for induction of anesthesia, azi-etomidate is primarily used in laboratory settings to study receptor binding and anesthetic mechanisms .
Similar Compounds
Properties
Molecular Formula |
C16H18N4O2 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-(3-methyldiazirin-3-yl)ethyl 3-(1-phenylethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C16H18N4O2/c1-12(13-6-4-3-5-7-13)20-11-17-10-14(20)15(21)22-9-8-16(2)18-19-16/h3-7,10-12H,8-9H2,1-2H3 |
InChI Key |
DUOHNSBKYJHAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OCCC3(N=N3)C |
Synonyms |
2-(3-methyl-3H-diaziren-3-yl)ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate azietomidate |
Origin of Product |
United States |
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